N-Phenyl-1,3-benzothiazole-2-sulfonamide
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Overview
Description
N-Phenyl-1,3-benzothiazole-2-sulfonamide is a heterocyclic compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-1,3-benzothiazole-2-sulfonamide can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with phenyl isocyanate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another approach involves the cyclization of N-phenylthiourea with 2-bromobenzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-1,3-benzothiazole-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or alkylated derivatives
Scientific Research Applications
N-Phenyl-1,3-benzothiazole-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer activity due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Phenyl-1,3-benzothiazole-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit enzymes such as topoisomerases or kinases, leading to the disruption of DNA replication and cell division. Additionally, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure without the sulfonamide and phenyl groups, used in various industrial applications.
2-Aminobenzothiazole: Contains an amino group instead of the sulfonamide group, used in medicinal chemistry for its biological activities.
N-Phenylbenzamide: Lacks the benzothiazole ring but contains the phenyl and amide groups, used in organic synthesis.
Uniqueness
N-Phenyl-1,3-benzothiazole-2-sulfonamide is unique due to its combined structural features of the benzothiazole ring, sulfonamide group, and phenyl ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
2743-86-4 |
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Molecular Formula |
C13H10N2O2S2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-phenyl-1,3-benzothiazole-2-sulfonamide |
InChI |
InChI=1S/C13H10N2O2S2/c16-19(17,15-10-6-2-1-3-7-10)13-14-11-8-4-5-9-12(11)18-13/h1-9,15H |
InChI Key |
UCBKOOSQMPVLOA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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